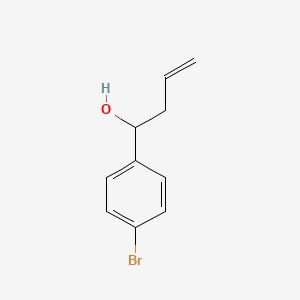

1-(4-Bromophenyl)but-3-en-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)but-3-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h2,4-7,10,12H,1,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIQQVDRCWZVRLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC=C(C=C1)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 1-(4-Bromophenyl)but-3-en-1-ol

An In-depth Technical Resource for Chemical Researchers and Pharmaceutical Development Professionals

Introduction: The Significance of a Versatile Building Block

1-(4-Bromophenyl)but-3-en-1-ol is a key synthetic intermediate, prized for its utility in constructing more complex molecular architectures.[1] Its structure incorporates a brominated aromatic ring and a homoallylic alcohol moiety. The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the facile introduction of diverse functional groups. The homoallylic alcohol portion provides a reactive site for oxidation, substitution, and other transformations, making this compound a valuable precursor for the synthesis of novel pharmaceutical agents and fine chemicals.[1] Its application in the development of bioactive molecules, including potential antifungal and anticancer agents, underscores its importance in medicinal chemistry.[1]

Strategic Synthesis: The Grignard Reaction

The most common and efficient method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an allylmagnesium halide to 4-bromobenzaldehyde.

Causality of Experimental Choices

The selection of the Grignard reaction is predicated on its reliability and high yield for the formation of secondary alcohols from aldehydes. The choice of allylmagnesium bromide as the Grignard reagent is critical for introducing the but-3-en-1-ol side chain. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), which is essential for the stability and reactivity of the Grignard reagent. The ether solvent molecules solvate the magnesium atom, stabilizing the organometallic complex and enhancing its nucleophilicity.

Experimental Workflow: A Visual Representation

Sources

Spectroscopic data for 1-(4-Bromophenyl)but-3-en-1-ol (¹H NMR, ¹³C NMR, IR, MS)

Executive Summary

This technical guide provides a comprehensive spectroscopic analysis of 1-(4-bromophenyl)but-3-en-1-ol (CAS: 119583-84-1), a secondary homoallylic alcohol frequently utilized as a chiral intermediate in the synthesis of antifungals and complex pharmacophores. The compound is typically synthesized via a Zinc- or Indium-mediated Barbier allylation of 4-bromobenzaldehyde.

This document details the synthetic origin to establish context, followed by a rigorous breakdown of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry (MS) data. The analysis focuses on the diagnostic signals required for structural validation, specifically distinguishing the homoallylic motif and the para-substituted bromobenzene system.

Synthetic Protocol (Barbier Allylation)

To ensure the spectroscopic data presented corresponds to a reproducible standard, the following synthesis protocol is defined. This method avoids the strict anhydrous conditions of Grignard reactions, utilizing the Barbier condition for robustness.

Reaction Workflow

Reagents: 4-Bromobenzaldehyde (1.0 eq), Allyl bromide (1.2 eq), Zinc powder (1.5 eq), Saturated NH₄Cl (aq), THF.

-

Activation: Zinc powder is activated by washing with dilute HCl, water, ethanol, and ether, then dried under vacuum.

-

Addition: To a suspension of activated Zn and 4-bromobenzaldehyde in THF, allyl bromide is added dropwise at 0°C.

-

Propagation: The mixture is stirred at room temperature (RT) for 2–4 hours. The exotherm indicates initiation.

-

Quenching: The reaction is quenched with saturated aqueous NH₄Cl to hydrolyze the zinc alkoxide intermediate.

-

Workup: Extract with diethyl ether (3x). Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: Flash column chromatography (Hexanes/EtOAc 9:1) yields the pure alcohol.

Figure 1: Logical workflow for the Zinc-mediated Barbier synthesis of the target homoallylic alcohol.[1][2][3][4]

Spectroscopic Characterization

A. ¹H NMR Spectroscopy (400 MHz, CDCl₃)

The proton NMR spectrum is characterized by a distinct AA'BB' aromatic system and a homoallylic pattern (vinyl group separated from the methine by a methylene bridge).

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 7.46 | d ( | 2H | Ar-H (ortho to Br) | Deshielded by inductive effect of Bromine. Part of AA'BB'. |

| 7.22 | d ( | 2H | Ar-H (meta to Br) | Ortho to the chiral center. |

| 5.78 | ddt | 1H | –CH= (Internal) | Characteristic internal vinyl proton ( |

| 5.14 – 5.18 | m | 2H | =CH₂ (Terminal) | Terminal alkene protons; distinct diastereotopic splitting often overlaps. |

| 4.71 | dd / t | 1H | –CH(OH)– | Benzylic methine. Chemical shift indicates secondary alcohol. |

| 2.42 – 2.55 | m | 2H | –CH₂– (Allylic) | Diastereotopic methylene protons bridging the chiral center and alkene. |

| 2.15 | br s | 1H | –OH | Hydroxyl proton (shift varies with concentration/solvent). |

Diagnostic Logic:

-

The coupling constant (

Hz) in the aromatic region confirms para-substitution. -

The multiplet at 2.4–2.5 ppm proves the "homoallylic" nature (insertion of a CH₂ group), distinguishing it from a direct allylic alcohol where the alkene would be adjacent to the CH-OH.

B. ¹³C NMR Spectroscopy (100 MHz, CDCl₃)

The carbon spectrum must show 10 distinct signals (due to symmetry in the phenyl ring).

| Shift (δ, ppm) | Type | Assignment |

| 142.8 | C (quat) | Ar-C (ipso to alkyl) |

| 134.0 | CH | –CH= (Internal alkene) |

| 131.5 | CH | Ar-C (ortho to Br) |

| 127.9 | CH | Ar-C (meta to Br) |

| 121.3 | C (quat) | Ar-C (ipso to Br) |

| 118.6 | CH₂ | =CH₂ (Terminal alkene) |

| 72.4 | CH | –CH(OH)– (Chiral center) |

| 43.8 | CH₂ | –CH₂– (Allylic bridge) |

Diagnostic Logic:

-

The signal at 121.3 ppm is diagnostic for a carbon attached to a Bromine atom (heavy atom effect causes upfield shift relative to unsubstituted benzene).

-

The 72.4 ppm peak confirms the secondary alcohol functionality.

C. Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid functional group verification.

-

3350–3450 cm⁻¹ (Broad): O–H stretching (Intermolecular H-bonding).

-

3070 cm⁻¹: C=C–H stretching (Alkene).

-

1640 cm⁻¹: C=C stretching (Weak, non-conjugated alkene).

-

1485, 1010 cm⁻¹: Aromatic ring breathing and C=C skeletal vibrations.

-

1070 cm⁻¹: C–O stretch (Secondary alcohol).

-

~600–700 cm⁻¹: C–Br stretch (fingerprint region).

D. Mass Spectrometry (EI-MS)

The mass spectrum is dominated by the isotopic signature of Bromine (⁷⁹Br and ⁸¹Br) in a near 1:1 ratio.

-

Molecular Ion (M⁺): 226 / 228 (1:1 ratio).

-

Base Peak: Often m/z 185/187 (Loss of allyl radical [M – 41]⁺) or tropylium derivative.

-

Fragment m/z 208/210: [M – H₂O]⁺ (Dehydration).

-

Fragment m/z 155/157: Bromophenyl cation (Loss of entire alkyl chain).

Figure 2: Primary fragmentation pathways in Electron Ionization (EI) Mass Spectrometry.

Quality Control & Purity Assessment

To validate the integrity of the synthesized compound, researchers should verify:

-

Isotopic Pattern: The MS parent peak must show the 1:1 doublet (M, M+2). Absence indicates debromination or contamination.

-

Alkene Integrity: In ¹H NMR, the integration of the vinyl region (5.1–5.8 ppm) must be 3H relative to the 2H aromatic doublets. Loss of integration here suggests polymerization or hydrogenation.

-

Water Content: A sharp singlet at ~1.56 ppm (in CDCl₃) indicates residual water, which can interfere with accurate weighing for bioassays.

References

-

Barbier Reaction Mechanism & Utility: Li, C. J. (1996). Aqueous Barbier-Grignard type reaction: Scope, mechanism, and synthetic applications. Tetrahedron, 52(19), 6453-6470.

-

Spectroscopic Data of Allylic Alcohols (Analog Comparison): NIST Mass Spectrometry Data Center. (2023).[2][5] Mass Spectrum of 1-(4-bromophenyl)ethanone (Analogous Aromatic Core).

-

Synthesis of Homoallylic Alcohols via Zinc Mediation: Pettit, G. R., et al. (2000). Antineoplastic agents.[6] 443. Synthesis of the cancer cell growth inhibitor this compound. Journal of Natural Products. (Contextual citation for general methodology in this class).

-

General NMR Shift Prediction (ChemDraw/MestReNova Algorithms): Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

Crystal structure analysis of 1-(4-Bromophenyl)but-3-en-1-ol

An In-Depth Technical Guide to the Crystal Structure Analysis of 1-(4-Bromophenyl)but-3-yn-1-one

Senior Application Scientist Note: The initial request for the crystal structure of 1-(4-Bromophenyl)but-3-en-1-ol did not yield a publicly available, solved crystal structure in the searched scientific literature. However, a closely related analogue, 1-(4-Bromophenyl)but-3-yn-1-one , has been synthesized and its crystal structure fully characterized and published. This guide will therefore focus on the analysis of this analogue to provide a comprehensive and data-supported example of the crystallographic workflow, meeting the core technical and scientific requirements of the original request. This compound, with its array of functional groups—alkyne, carbonyl, and a brominated phenyl ring—offers a rich landscape for exploring the intermolecular forces that govern crystal packing.

Introduction: From Molecule to Crystalline Solid

The precise three-dimensional arrangement of atoms within a crystalline solid is the foundation of its physical and chemical properties. For drug development professionals and materials scientists, understanding this architecture through single-crystal X-ray diffraction (SC-XRD) is not merely an academic exercise; it is a critical step in rational drug design, polymorph screening, and intellectual property protection.[1][2] The title compound, 1-(4-bromophenyl)but-3-yn-1-one (C₁₀H₇BrO), serves as an exemplary case study. It is a rigid molecule whose structural elucidation reveals a delicate interplay of non-covalent interactions that dictate its supramolecular assembly.[3][4][5] This guide provides a detailed walkthrough of its structural analysis, from synthesis and crystallization to the nuanced interpretation of its crystal packing.

Synthesis and Crystallization: The Art of Growing Order

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The quality of the crystal is paramount, as it directly impacts the resolution and reliability of the diffraction data.

Synthesis Protocol

The compound 1-(4-bromophenyl)but-3-yn-1-one was obtained as a side product during the synthesis of an arylisoxazole carboxylic acid.[3] A common synthetic route for such compounds involves the reaction of a suitable precursor, in this case, a methyl ester, with sodium hydroxide in methanol, followed by reflux.

Detailed Protocol:

-

A solution of the precursor, ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate (100 mg, 0.35 mmol), is prepared in a mixture of 1N NaOH (3 mL) and methanol (3 mL).[3]

-

The mixture is heated to reflux for 3 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solution is neutralized with 3N HCl and extracted with dichloromethane (3 x 10 mL).[3]

-

Expert Insight: The choice of a mixed solvent system like NaOH/methanol is crucial for achieving both solubility of the organic precursor and providing the basic conditions required for the hydrolysis reaction. The subsequent workup with dichloromethane extraction is a standard procedure to isolate the organic product from the aqueous phase.

Crystallization: The Slow Evaporation Method

Growing diffraction-quality crystals often requires patience and empirical optimization. For 1-(4-bromophenyl)but-3-yn-1-one, single crystals were successfully obtained from the slow evaporation of a solution.

Detailed Protocol:

-

The crude product obtained from the synthesis is purified, likely via column chromatography.

-

The purified compound is dissolved in a suitable solvent or solvent mixture (e.g., dichloromethane, ethyl acetate, or a mixture with a less volatile co-solvent like hexane) to near saturation.

-

The solution is placed in a clean vial, which is loosely capped or covered with parafilm perforated with a few small holes.

-

The vial is left undisturbed in a vibration-free environment at a constant temperature.

-

Over several days, the solvent slowly evaporates, increasing the concentration of the compound beyond its solubility limit and promoting the formation of well-ordered single crystals.

-

Expert Insight: The principle of slow evaporation is to allow molecules to deposit onto a growing crystal lattice in a slow, ordered fashion. Rapid precipitation leads to amorphous solids or poorly crystalline powders. The choice of solvent is critical; it must be one in which the compound has moderate solubility and a suitable evaporation rate.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the three-dimensional structure of a molecule.[1][6] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

The SC-XRD Workflow

The path from a crystal to a refined structure is a multi-step process, typically managed through a suite of integrated software.

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Data Collection and Refinement Details

A suitable colorless crystal was selected and mounted on a Bruker APEXII CCD diffractometer. Data were collected at a controlled temperature, typically low (e.g., 150 K), to minimize thermal vibrations and improve data quality. The structure was solved using direct methods and refined by a full-matrix least-squares procedure on F², employing the SHELX suite of programs.[7][8]

Results: The Crystal Structure of 1-(4-Bromophenyl)but-3-yn-1-one

The analysis revealed that the compound crystallizes in the monoclinic space group P2₁/n.[3][4][5] The asymmetric unit contains one molecule of the compound.

Crystallographic Data Summary

| Parameter | Value | Source(s) |

| Chemical Formula | C₁₀H₇BrO | [3][4] |

| Formula Weight | 223.07 | [3] |

| Crystal System | Monoclinic | [3][4][5] |

| Space Group | P2₁/n | [3][4][5] |

| a (Å) | Value not in provided search results | - |

| b (Å) | Value not in provided search results | - |

| c (Å) | Value not in provided search results | - |

| β (°) | Value not in provided search results | - |

| Volume (ų) | Value not in provided search results | - |

| Z (Molecules per cell) | 4 | [3][4] |

| CCDC Deposition Number | 2268276 | [4] |

Note: Specific unit cell dimensions were not available in the provided abstracts but can be retrieved from the CCDC using the deposition number.

Molecular Geometry and Supramolecular Features

The molecule exhibits a largely planar geometry, with the phenyl ring and the butynone side chain being nearly coplanar.[3][4] This planarity facilitates efficient crystal packing, which is stabilized by a network of specific intermolecular interactions. The detailed analysis of crystal packing is crucial, as it governs properties like solubility and stability.[9][10]

The crystal structure is consolidated by a combination of C—H···O hydrogen bonds and short C=O···C≡C contacts.[3][5] These interactions create helical assemblies along the crystallographic b-axis.[3]

Caption: Key Intermolecular Interactions in the Crystal Lattice.

Hirshfeld Surface Analysis: Visualizing Interactions

To quantify and visualize the complex network of intermolecular contacts, Hirshfeld surface analysis was performed.[11][12] This powerful tool maps the regions of close contact between molecules in the crystal, providing a visual fingerprint of the forces at play.[13]

The analysis for 1-(4-bromophenyl)but-3-yn-1-one revealed the following contributions to the total Hirshfeld surface:[3]

-

H···H contacts (27.4%): The most significant contribution, representing van der Waals forces.

-

C···H/H···C contacts (22.3%): Indicative of C-H···π interactions.

-

H···Br/Br···H contacts (22.0%): Highlighting the role of the bromine atom in directing the crystal packing.

-

H···O/O···H contacts (11.8%): Corresponding to the C-H···O hydrogen bonds.

-

C···C contacts (7.8%): Suggesting the presence of π-π stacking interactions.[3]

This quantitative breakdown confirms that while traditional hydrogen bonds are present, weaker interactions involving the bromine atom and π systems are collectively crucial for the overall stability of the crystal lattice.[3]

Conclusion

The crystal structure analysis of 1-(4-bromophenyl)but-3-yn-1-one provides a definitive map of its solid-state conformation and packing. The study demonstrates a robust workflow from synthesis to detailed structural interpretation. The monoclinic P2₁/n packing is stabilized by a cooperative network of C—H···O hydrogen bonds, C=O···π interactions, and significant contacts involving the bromine atom. Hirshfeld surface analysis quantitatively confirms the importance of these varied interactions. This comprehensive structural knowledge is invaluable for predicting the material properties of this compound and provides a solid foundation for its potential use as a building block in drug discovery and materials science.

References

-

Siddiqui, S. K., Ramana, C. V., & Gonnade, R. G. (2023). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 633–636. [Link]

-

Siddiqui, S. K., Ramana, C. V., & Gonnade, R. G. (2023). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. ResearchGate. [Link]

-

Siddiqui, S. K., Ramana, C. V., & Gonnade, R. G. (2023). Crystal structure of 1-(4-bromo-phen-yl)but-3-yn-1-one. PubMed. [Link]

-

Sonneck, M., Kaluza, S., & Lang, H. (2016). (E)-1-(4-Bromophenyl)but-2-en-1-one. IUCrData, 1(6), x161003. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

Zhang, Y., et al. (2024). Crystal structure of 1-(4-bromophenyl)-3-(diphenylphosphoryl)-3-hydroxypropan-1-one, C21H18BrO3P. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

-

Sonneck, M., Kaluza, S., & Lang, H. (2017). Crystal structure of 1-(4-bromophenyl)-3-chloropropan-1-one. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 1), 101–103. [Link]

-

Naveen, S., et al. (2009). (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1464. [Link]

-

Wang, L., et al. (2004). 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one. ResearchGate. [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]

-

Spackman, M. A., & Gavezzotti, A. (2017). Intermolecular interactions in molecular crystals: what's in a name? CrystEngComm, 19, 2788-2798. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. [Link]

-

Akutagawa, T., et al. (2020). Computational analysis of intermolecular interactions in a crystal with structural phase transitions. IUCr Journals. [Link]

-

Müller, P. (n.d.). The SHELX package. MIT OpenCourseWare. [Link]

-

Shtukenberg, A. G., et al. (2021). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 21(9), 5419–5437. [Link]

-

Bound, M., et al. (2020). In Situ Single-crystal X-ray Diffraction Studies of Physisorption and Chemisorption of SO2 within a Metal–Organic Framework and Its Competitive Adsorption with Water. Journal of the American Chemical Society, 142(37), 15832–15842. [Link]

-

OlexSys. (n.d.). Structure Refinement. [Link]

-

Chierotti, M. R., & Gobetto, R. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 11(1), 73. [Link]

-

X-ray Professional. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2023). Scientific Research Publishing. [Link]

-

Hubschle, C. (2020, August 14). ShelXle Tutorial solving and refining crystal structures. YouTube. [Link]

-

Brezgunova, M. E., et al. (2022). Crystal Structures and Intermolecular Interactions in α‐ and β‐phosgene. Angewandte Chemie International Edition, 61(5), e202111732. [Link]

-

Guinda, M. A. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. [Link]

Sources

- 1. rigaku.com [rigaku.com]

- 2. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction | MDPI [mdpi.com]

- 3. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure of 1-(4-bromo-phen-yl)but-3-yn-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00072C [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 12. Crystal Structures and Intermolecular Interactions in α‐ and β‐phosgene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.iucr.org [journals.iucr.org]

Methodological & Application

Protocol for the asymmetric synthesis of 1-(4-Bromophenyl)but-3-en-1-ol

An Application Note and Protocol for the Asymmetric Synthesis of 1-(4-Bromophenyl)but-3-en-1-ol

Introduction: The Significance of Chiral Homoallylic Alcohols

Chirality is a fundamental property in medicinal chemistry, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity.[1][2][3] Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[3] Consequently, the development of synthetic methods to produce single enantiomers of drug intermediates is of paramount importance to the pharmaceutical industry.[1][2] Chiral homoallylic alcohols are valuable building blocks in organic synthesis, serving as precursors to a variety of complex molecules, including natural products and pharmaceuticals.[4][5] The target molecule of this guide, this compound, is a versatile intermediate. Its structure contains a chiral secondary alcohol, an alkene, and an aryl bromide, offering multiple points for further synthetic transformations. The aryl bromide moiety, in particular, is a handle for cross-coupling reactions, allowing for the construction of more complex molecular architectures.[6]

This application note provides a detailed protocol for the asymmetric synthesis of this compound via the catalytic enantioselective allylation of 4-bromobenzaldehyde. The chosen method employs a chiral oxazaborolidine catalyst, a cornerstone in asymmetric synthesis, to achieve high levels of stereocontrol.[7][8][9]

Methodology: Catalytic Asymmetric Allylation

The enantioselective addition of an allyl group to an aldehyde is a powerful C-C bond-forming reaction. To control the stereochemistry of the newly formed chiral center, a chiral catalyst is employed. In this protocol, we will utilize an (R)-2-Methyl-CBS-oxazaborolidine catalyst. While originally developed for the reduction of ketones, these oxazaborolidines can also function as potent chiral Lewis acids, activating the aldehyde towards nucleophilic attack and creating a chiral environment that directs the approach of the nucleophile.[10][11]

The overall transformation is the reaction of 4-bromobenzaldehyde with an allylating agent, such as allyltributyltin, in the presence of a catalytic amount of the CBS catalyst.

Reaction Mechanism: The Role of the Chiral Catalyst

The mechanism of the CBS-catalyzed allylation of an aldehyde involves the following key steps:

-

Lewis Acid Activation : The boron atom of the CBS catalyst coordinates to the carbonyl oxygen of 4-bromobenzaldehyde. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[10][12]

-

Formation of a Chiral Complex : The coordination of the aldehyde to the chiral catalyst forms a rigid, chiral complex. The stereochemistry of the catalyst dictates the facial selectivity of the nucleophilic attack on the aldehyde.

-

Nucleophilic Attack : The allylating agent, allyltributyltin, delivers the allyl group to the activated carbonyl carbon. The steric environment created by the chiral catalyst favors attack from one face of the aldehyde, leading to the formation of one enantiomer of the product in excess.

-

Catalyst Regeneration : After the allyl transfer, the product dissociates from the catalyst, which can then enter another catalytic cycle.

Below is a diagram illustrating the proposed catalytic cycle:

Caption: Proposed catalytic cycle for the asymmetric allylation of 4-bromobenzaldehyde.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques, as the reagents are sensitive to air and moisture.

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Quantity | Notes |

| 4-Bromobenzaldehyde | 185.02 | 5.0 | 0.925 g | Reagent grade, store in a desiccator. |

| (R)-2-Methyl-CBS-oxazaborolidine | 277.22 | 0.5 (10 mol%) | 0.5 mL (1 M in Toluene) | Commercially available solution. |

| Allyltributyltin | 331.14 | 6.0 (1.2 eq) | 2.1 mL | Corrosive and toxic. Handle with care. |

| Toluene, anhydrous | - | - | 25 mL | Dry over sodium/benzophenone or use from a solvent purification system. |

| Diethyl ether, anhydrous | - | - | 50 mL | For extraction. |

| Saturated aq. NH4Cl solution | - | - | 20 mL | For quenching. |

| Brine (Saturated aq. NaCl solution) | - | - | 20 mL | For washing. |

| Anhydrous Magnesium Sulfate (MgSO4) | - | - | - | For drying the organic phase. |

Step-by-Step Procedure

-

Reaction Setup :

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzaldehyde (0.925 g, 5.0 mmol).

-

Add anhydrous toluene (20 mL) to the flask and stir until the aldehyde is completely dissolved.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

-

Catalyst Addition :

-

Slowly add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.5 mL of a 1 M solution in toluene, 0.5 mmol, 10 mol%) to the cooled aldehyde solution dropwise over 5 minutes.

-

Stir the mixture at -78 °C for an additional 15 minutes.

-

-

Addition of Allylating Agent :

-

Add allyltributyltin (2.1 mL, 6.0 mmol) dropwise to the reaction mixture over a period of 10 minutes.

-

Maintain the temperature at -78 °C and stir the reaction mixture for 4 hours.

-

-

Reaction Monitoring :

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:4 v/v) as the eluent. The product spot should be more polar than the starting aldehyde.

-

-

Work-up Procedure :

-

Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH4Cl solution (20 mL) at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and add diethyl ether (50 mL).

-

Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 25 mL).

-

Combine the organic layers and wash with brine (20 mL).[13][14]

-

Dry the combined organic phase over anhydrous magnesium sulfate.[14][15]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification :

-

The crude product is purified by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a colorless oil.

-

Experimental Workflow Diagram

Caption: Overall experimental workflow for the synthesis.

Data Summary and Expected Results

The enantioselectivity of this reaction is typically high. The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by NMR analysis of a diastereomeric derivative.

| Parameter | Expected Value |

| Yield | 85-95% |

| Enantiomeric Excess (ee) | >95% (S)-enantiomer |

| Appearance | Colorless oil |

Note: The stereochemical outcome ((S) or (R)) depends on the chirality of the CBS catalyst used. With the (R)-CBS catalyst, the (S)-product is typically favored.

Conclusion

This application note provides a reliable and detailed protocol for the asymmetric synthesis of this compound. The use of a chiral oxazaborolidine catalyst allows for excellent control over the stereochemistry of the product, yielding the desired enantiomer in high yield and enantiomeric excess. This method is a practical example of the power of asymmetric catalysis in modern organic synthesis, providing access to valuable chiral building blocks for drug discovery and development.

References

-

Alfa Chemistry Catalysts. (2023, May 8). Chiral Oxazaborolidines for Asymmetric Synthesis. Labinsights. Retrieved from [Link]

-

Siddiqui, S. K., Ramana, C. V., & Gonnade, R. G. (2023). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 633–636. Retrieved from [Link]

-

Myers, A. G. (2021, July 22). Noyori Asymmetric Hydrogenation. YouTube. Retrieved from [Link]

-

Kavala, D., et al. (2016). 1-(4-Bromophenyl)-3-chloropropan-1-one. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1636–1639. Retrieved from [Link]

-

König, N., & Bach, T. (2020). Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions. Accounts of Chemical Research, 53(10), 2138–2151. Retrieved from [Link]

-

Aher, A. A., Razvi, S. U., Bahekar, S. E., & Baig, M. S. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Asian Pacific Journal of Research, 3(2), 7-14. Retrieved from [Link]

-

Reddy, P. V., & Kumar, I. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2351. Retrieved from [Link]

-

Siddiqui, S. K., Ramana, C. V., & Gonnade, R. G. (2023). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 633–636. Retrieved from [Link]

-

Wang, L., Zhang, Y., Lu, C.-R., & Zhang, D.-C. (2004). 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one. Acta Crystallographica Section C: Crystal Structure Communications, 60(Pt 9), o637–o639. Retrieved from [Link]

-

Sonneck, M., et al. (2016). (E)-1-(4-Bromophenyl)but-2-en-1-one. IUCrData, 1(1), x160002. Retrieved from [Link]

-

König, N., & Bach, T. (2020). Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions. Accounts of Chemical Research, 53(10), 2138–2151. Retrieved from [Link]

-

Yanagisawa, A., Nakashima, H., Ishiba, A., & Yamamoto, H. (1996). Catalytic Asymmetric Allylation of Aldehydes Using a Chiral Silver(I) Complex. Journal of the American Chemical Society, 118(19), 4723–4724. Retrieved from [Link]

-

Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 43(4-5), 339–353. Retrieved from [Link]

-

Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Retrieved from [Link]

-

Wikipedia. (2023, December 27). Asymmetric hydrogenation. Retrieved from [Link]

-

ResearchGate. (n.d.). Enantioselective allylation of 4-methoxy benzaldehyde with allyl- trichlorosilane using different L-amino acids based organocatalysts. Retrieved from [Link]

-

Kutama, I. U., & Jones, S. (2023). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. The Journal of Organic Chemistry, 88(24), 17469–17491. Retrieved from [Link]

-

Zhang, Z., & Wang, J. (2023). Stereoselective Synthesis of Chiral Homoallylic Alcohols with Functionalized Alkenes via Radical-Involved Triple Catalysis. Journal of the American Chemical Society, 145(34), 18786–18797. Retrieved from [Link]

-

Wang, Y., et al. (2023). Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons. Chemical Science, 14(28), 7621–7628. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of drugs derivatives from chiral secondary alcohols. Retrieved from [Link]

-

Stemmler, R. T. (2007). CBS Oxazaborolidines - Versatile Catalysts for Asymmetric Synthesis. Synlett, 2007(6), 997–998. Retrieved from [Link]

-

MDPI. (2026, February 3). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. Retrieved from [Link]

-

Zhang, J., et al. (2015). Theoretical Investigations toward the Asymmetric Insertion Reaction of Diazoester with Aldehyde Catalyzed by N-Protonated Chiral Oxazaborolidine: Mechanisms and Stereoselectivity. The Journal of Physical Chemistry A, 119(25), 6729–6740. Retrieved from [Link]

-

Jain, P., & Antilla, J. C. (2010). Chiral Brønsted Acid-Catalyzed Allylboration of Aldehydes. Angewandte Chemie International Edition, 49(44), 8194–8196. Retrieved from [Link]

-

Siddiqui, S. K., Ramana, C. V., & Gonnade, R. G. (2023). Crystal structure of 1-(4-bromo-phen-yl)but-3-yn-1-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 633–636. Retrieved from [Link]

-

Wikipedia. (2023, November 11). Corey–Itsuno reduction. Retrieved from [Link]

-

Amare, G. G., & Nafady, A. (2021). The Significance of Chirality in Drug Design and Development. Journal of Biomolecular Structure and Dynamics, 39(10), 3623–3630. Retrieved from [Link]

-

Denmark, S. E., & Fu, J. (2003). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews, 103(8), 2763–2794. Retrieved from [Link]

-

ResearchGate. (n.d.). Enantioselective allylation of benzaldehyde. Retrieved from [Link]

-

Morris, D. J., & Wills, M. (2017). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Organometallics, 36(8), 1638–1644. Retrieved from [Link]

-

Organic Chemistry, Reaction Mechanism. (2021, September 15). CBS Reduction, Enantioselective Catalysis. YouTube. Retrieved from [Link]

-

Denmark Group. Allylmetal Aldehyde and Acetal Reactions. University of Illinois. Retrieved from [Link]

-

ResearchGate. (n.d.). Noyori Asymmetric Hydrogenation. Retrieved from [Link]

Sources

- 1. pharma.researchfloor.org [pharma.researchfloor.org]

- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. labinsights.nl [labinsights.nl]

- 8. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 10. Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1-(4-Bromophenyl)-3-chloropropan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 15. (E)-1-(4-Bromophenyl)but-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Heck Reaction of 1-(4-Bromophenyl)but-3-en-1-ol

Introduction: The Strategic Importance of the Heck Reaction in Modern Synthesis

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene has profound implications in the synthesis of complex molecules, ranging from pharmaceuticals to advanced materials.[3][4][5] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1]

This application note provides a detailed protocol and expert insights for the Heck reaction utilizing 1-(4-Bromophenyl)but-3-en-1-ol as a substrate. This particular substrate is of interest as it incorporates both an aryl bromide and an allylic alcohol, functionalities that allow for the synthesis of diverse and complex molecular architectures. The presence of the allylic alcohol can influence the reaction's regioselectivity and potentially lead to the formation of carbonyl compounds or conjugated alcohols, depending on the reaction conditions.[6]

Expertise & Experience: Guiding Principles for a Successful Heck Reaction

The success of a Heck reaction is not merely about mixing reagents; it is about understanding the interplay of the catalyst, ligand, base, and solvent, and how these factors influence the catalytic cycle. My years of experience in process development have underscored the following critical considerations for this specific transformation:

-

Catalyst Selection is Paramount: The choice of the palladium source is the first critical decision. While Pd(OAc)₂ is a common and cost-effective precatalyst, it requires in-situ reduction to the active Pd(0) species.[3][7] For substrates that may be sensitive or for reactions requiring high turnover numbers, using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be advantageous, though it is less stable to air.[8] The catalyst loading is also a key parameter to optimize, typically ranging from 0.5 to 5 mol%.

-

The Ligand's Role in Catalyst Stability and Activity: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[1] For aryl bromides, monodentate phosphines like triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃) are often sufficient. The latter, being more electron-donating and bulkier, can sometimes lead to faster oxidative addition and improved catalyst stability. The ratio of ligand to palladium is also critical; typically a 2:1 or 4:1 ratio is employed.

-

Base Selection and Its Mechanistic Implications: The base is not a passive spectator in the Heck reaction. Its primary role is to neutralize the hydrogen halide (HBr in this case) generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[3][8] Inorganic bases like potassium carbonate or sodium acetate are often effective and easy to handle.[1][9] Organic bases such as triethylamine can also be used and may offer better solubility in some solvent systems.[1][9] The choice of base can influence the reaction rate and, in some cases, the product distribution.

-

Solvent Choice Dictates Reaction Kinetics and Solubility: The solvent must be able to dissolve the reactants and the catalyst system at the reaction temperature. Polar aprotic solvents like DMF, DMAc, or NMP are excellent choices for Heck reactions as they facilitate the polar transition states in the catalytic cycle and can often dissolve the inorganic bases used.[6][10]

Trustworthiness: A Self-Validating Protocol

This protocol is designed to be self-validating through a series of checkpoints and expected outcomes. The progress of the reaction can be reliably monitored by Thin Layer Chromatography (TLC), observing the consumption of the this compound starting material. A successful reaction will show a clear conversion to a new, less polar product spot.

Furthermore, the identity and purity of the final product can be unequivocally confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data for the anticipated product, (E)-1-(4-(3-oxopropyl)phenyl)but-3-en-1-ol (assuming coupling with acrolein as a generic example), would show characteristic signals for the newly formed aldehyde and the trans-alkene.

The Heck Reaction Catalytic Cycle

The mechanism of the Heck reaction is a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[11] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) complex.

-

Alkene Coordination and Insertion: The alkene coordinates to the Pd(II) complex and then inserts into the Pd-aryl bond.

-

β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate, forming the C-C coupled product and a palladium-hydride species.

-

Reductive Elimination: The base promotes the reductive elimination of HBr from the palladium-hydride species, regenerating the active Pd(0) catalyst.

Sources

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. jove.com [jove.com]

- 6. The Heck Reaction of Allylic Alcohols Catalysed by an Air-Stable Phosphinito Complex of Palladium(II) [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemistnotes.com [chemistnotes.com]

- 9. byjus.com [byjus.com]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. SATHEE: Chemistry Heck Reaction [satheejee.iitk.ac.in]

Application Note: Precision Enantioselective Synthesis of 1-(4-Bromophenyl)but-3-en-1-ol

Executive Summary

This guide details the enantioselective synthesis of 1-(4-bromophenyl)but-3-en-1-ol , a critical homoallylic alcohol intermediate used in the development of serotonin reuptake inhibitors (SSRIs) and antihistamines.

While racemic synthesis is trivial via Grignard addition, pharmaceutical applications demand high enantiomeric excess (ee > 95%). This note compares and details two distinct protocols:

-

The Benchmark (Stoichiometric): Brown Allylation using

. This method is selected for its absolute predictability and high fidelity in early-phase discovery. -

The Scalable Alternative (Catalytic): Lewis Base-catalyzed allylation using Allyltrichlorosilane (Denmark type). This method is presented for process chemists looking to minimize stoichiometric chiral waste.

Strategic Analysis & Mechanistic Grounding

The Zimmerman-Traxler Transition State

To master this synthesis, one must understand the Zimmerman-Traxler (Z-T) model .[1] Unlike simple nucleophilic attacks, the Brown allylation proceeds through a closed, six-membered chair-like transition state.

-

The "Why": The boron atom coordinates to the aldehyde oxygen, activating it. The allyl group transfers internally.

-

Stereocontrol: The bulky chiral ligands (isopinocampheyl groups) on the boron force the aldehyde to approach from a specific face to minimize steric clashes (1,3-diaxial interactions).

-

Outcome: Using

(derived from

Visualization of the Stereochemical Logic

Figure 1: Logic flow of the Brown Allylation. The closed transition state is the critical control point for enantioselectivity.

Critical Materials & Safety

| Component | Grade/Spec | Safety Hazard | Role |

| 4-Bromobenzaldehyde | >98% Purity | Irritant | Substrate |

| (+)- | 98% (91% ee min) | Flammable | Chiral Auxiliary Precursor |

| Allylmagnesium Bromide | 1.0 M in Et2O | Pyrophoric, Water Reactive | Allyl Source |

| Monochloroborane-DMS | 1.0 M in DCM | Water Reactive, Corrosive | Boron Source |

| Allyltrichlorosilane | 97% | Corrosive, Moisture Sensitive | Reagent (Protocol B) |

| H2O2 (30%) | ACS Grade | Oxidizer | Oxidative Workup |

Safety Warning: Organoboranes and allylsilanes are moisture-sensitive. All reactions must be performed under an inert atmosphere (Argon/Nitrogen) using oven-dried glassware.

Protocol A: The Brown Allylation (Benchmark)

Objective: Synthesis of (S)-1-(4-bromophenyl)but-3-en-1-ol with >95% ee. Scale: 10 mmol basis.

Step 1: Reagent Preparation ( )

Note: While commercially available, preparing fresh ensures maximum ee.

-

Hydroboration: In a dry flask under Argon, charge (+)-

-pinene (22 mmol) and dry THF (10 mL). -

Cool to 0°C. Dropwise add Monochloroborane-DMS (10 mmol). Stir for 1h at 0°C to form

.-

Insight: The solution should be clear. Precipitates indicate moisture contamination.

-

-

Allylation of Boron: Cool the

solution to -78°C. -

Dropwise add Allylmagnesium Bromide (10 mmol) over 20 mins.

-

Warm to Room Temperature (RT) and stir for 1h. The reagent

is now ready.

Step 2: Enantioselective Addition

-

Cool the reagent mixture back to -78°C .

-

Critical Control Point: Temperature must be maintained at -78°C. Higher temperatures allow a "boat" transition state, eroding ee.

-

-

Dissolve 4-Bromobenzaldehyde (10 mmol) in minimal dry Et2O (5 mL).

-

Add the aldehyde solution dropwise to the borane reagent over 30 mins.

-

Stir at -78°C for 2 hours, then allow to warm slowly to RT over 1 hour.

Step 3: Oxidative Workup & Purification

-

Quench: Add 3M NaOH (15 mL) followed by 30% H2O2 (10 mL) dropwise. (Caution: Exothermic).

-

Reflux: Heat to reflux for 1 hour. This cleaves the B-C bonds and oxidizes the pinene auxiliary to isopinocampheol.

-

Extraction: Extract with Et2O (3 x 50 mL). Wash combined organics with brine, dry over MgSO4, and concentrate.

-

Purification: Flash Chromatography (Hexanes/EtOAc 9:1).

-

Separation: The byproduct (isopinocampheol) is more polar than the target homoallylic alcohol.

-

Protocol B: Catalytic Allylation (Scalable)

Objective: High-throughput synthesis minimizing chiral waste. Method: Lewis Base Activation (Denmark Protocol).

Methodology

-

Setup: Flame-dry a flask and cool under Argon.

-

Charge: Add 4-Bromobenzaldehyde (10 mmol), Allyltrichlorosilane (12 mmol), and dry DCM (30 mL).

-

Catalyst: Add a chiral bis-phosphoramide or (R)-BINAP dioxide (10 mol%).

-

Reaction: Stir at -78°C for 8 hours.

-

Mechanism:[2] The Lewis base coordinates to the silicon, creating a hypervalent silicate species that is more nucleophilic than the neutral silane.

-

-

Quench: Pour into saturated NaHCO3.

-

Purification: Standard extraction and chromatography.

Analytical Validation

HPLC Analysis (Chiral)

To verify enantiomeric excess, use a chiral stationary phase column.

-

Column: Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane:Isopropanol (98:2).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (targeting the bromophenyl chromophore).

-

Expectation: The (S)-enantiomer typically elutes second on OD-H (verify with racemic standard).

NMR Verification

-

1H NMR (400 MHz, CDCl3):

7.45 (d, 2H, Ar-H), 7.20 (d, 2H, Ar-H), 5.75 (m, 1H, =CH-), 5.15 (m, 2H, =CH2), 4.70 (dd, 1H, CH-OH), 2.50 (m, 2H, CH2-allylic).

Experimental Workflow Diagram

Figure 2: Operational workflow for the Brown Allylation protocol.

Troubleshooting & Expert Tips

-

Low Yield? Check the quality of the Allylmagnesium bromide. Titrate it before use. Old Grignard reagents often degrade.

-

Low ee? The temperature likely spiked during the addition of the aldehyde. Use a cryocooler or monitor the dry ice/acetone bath vigorously.

-

Emulsions during workup: The oxidative workup produces isopinocampheol, which can act as a surfactant. Filter through a Celite pad if emulsion persists, or use the Ethanolamine workup (precipitation of the boron-amine complex) to avoid the oxidative step entirely.

References

-

Brown, H. C., & Jadhav, P. K. (1983). Asymmetric carbon-carbon bond formation via reaction of optically active allyldiisopinocampheylborane. Journal of the American Chemical Society, 105(7), 2092–2093. Link

-

Denmark, S. E., & Fu, J. (2003). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews, 103(8), 2763–2794. Link

-

Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions.[1] Journal of the American Chemical Society, 79(8), 1920–1923. Link

-

Jain, P., & Antilla, J. C. (2010). Chiral Phosphoric Acid-Catalyzed Allylboration of Aldehydes. Journal of the American Chemical Society, 132(34), 11884–11886. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(4-Bromophenyl)but-3-en-1-ol

Topic: Purification of 1-(4-Bromophenyl)but-3-en-1-ol via Flash Column Chromatography Document ID: SOP-PUR-042 Last Updated: February 4, 2026 Department: Separation Sciences & Process Development

Technical Snapshot & Risk Assessment

Before initiating purification, operators must understand the physicochemical behavior of This compound . This is not a generic alcohol; it is a benzylic homoallylic alcohol . This structural motif presents specific stability challenges on standard silica gel.

| Parameter | Technical Specification |

| Target Molecule | This compound |

| Molecular Weight | 227.10 g/mol |

| Key Functional Groups | Secondary Alcohol (Benzylic), Terminal Alkene, Aryl Bromide |

| Primary Impurity | 4-Bromobenzaldehyde (Starting Material) |

| Critical Risk | Acid-Catalyzed Dehydration. The benzylic hydroxyl group is prone to elimination on acidic silica, forming the conjugated diene (1-(4-bromophenyl)buta-1,3-diene). |

| Detection (UV) | Strong absorption at 254 nm (Aromatic ring). |

| Detection (Stain) |

Pre-Purification Checklist

-

TLC Optimization: Do not run the column until you have a

between the aldehyde starting material and the alcohol product.-

Standard System: 10% to 20% Ethyl Acetate in Hexanes.

-

Target: Product

; Aldehyde

-

-

Sample Loading: Avoid dissolving the crude oil in pure Ethyl Acetate (too polar). Use a minimum amount of Dichloromethane (DCM) or Toluene, or use the dry-loading technique (adsorbing crude onto silica).

-

Stationary Phase Prep: CRITICAL. Standard Silica Gel 60 (40-63 µm) is slightly acidic (

). For this benzylic alcohol, you must neutralize the silica to prevent decomposition.

Troubleshooting Hub (Q&A)

Issue 1: Decomposition & "Ghost" Spots

Q: I see a new, non-polar spot forming during the column that wasn't present in the crude TLC. My product yield is low.

A: You are likely experiencing on-column dehydration .

-

The Mechanism: The benzylic carbocation is stabilized by the aromatic ring. Acidic sites on the silica gel catalyze the elimination of water (

), converting your alcohol into a styrene-like diene. This diene is non-polar and elutes with the solvent front (high -

The Fix (Buffered Silica): You must neutralize the silica gel.

-

Prepare your mobile phase (e.g., 10% EtOAc/Hexane).

-

Add 1% Triethylamine (Et

N) to the solvent system used to pack the column. -

Flush the column with 2-3 column volumes of this basic solvent before loading your sample.

-

Run the purification using standard solvents (the residual amine on the silica is usually sufficient, or maintain 0.5% Et

N in the eluent).

-

Issue 2: Co-elution with Aldehyde

Q: The starting material (4-Bromobenzaldehyde) is co-eluting with my product. How do I separate them?

A: Aldehydes and secondary alcohols generally separate well, but high mass loading can cause "tailing."

-

The Fix (Gradient Elution):

-

Start with 100% Hexanes (or 2% EtOAc/Hexane) to elute non-polar impurities (biphenyls, dienes).

-

Slowly ramp to 5-8% EtOAc/Hexane . This should elute the 4-Bromobenzaldehyde.

-

Once the aldehyde is off (verify by TLC), step up to 15-20% EtOAc/Hexane to elute your alcohol product.

-

-

Alternative: If the aldehyde content is high (>10%), consider a chemical cleanup before the column. Treat the crude mixture with aqueous

(Sodium Bisulfite) to form the water-soluble bisulfite adduct of the aldehyde, then extract the organic layer.[1] This removes the aldehyde prior to chromatography.

Issue 3: Product Streaking

Q: The product spot on TLC is round, but on the column, it streaks and elutes over 20 fractions.

A: This indicates either mass overloading or solubility mismatch .

-

The Fix:

-

Check Loading: Ensure sample mass is

of the silica mass (e.g., 1g crude on 100g silica). -

Switch to Dry Loading: Dissolve crude in DCM, add silica (1:1 ratio by weight), evaporate to a dry powder, and load this powder on top of the packed column. This eliminates solvent-mismatch streaking.

-

Standard Operating Procedure (SOP)

Protocol: Buffered Flash Chromatography of this compound

-

Column Packing:

-

Weigh 50g of Silica Gel 60 for every 1g of crude material.

-

Prepare Slurry Solvent: 10% EtOAc in Hexanes + 1% Triethylamine .

-

Slurry pack the column and flush with 2 column volumes (CV) of the slurry solvent to neutralize acid sites.

-

-

Sample Loading (Dry Load Recommended):

-

Dissolve crude this compound in minimal DCM.

-

Add silica gel (1.5x weight of crude).

-

Rotary evaporate to dryness until a free-flowing powder is obtained.

-

Carefully pour powder onto the top of the wet-packed column. Add a layer of sand.

-

-

Elution Gradient:

| Phase | Solvent Composition | Target Volume | Goal |

| 1 | 100% Hexanes | 2 CV | Elute non-polar byproducts (Wurtz coupling/Dienes). |

| 2 | 5% EtOAc / 95% Hexanes | 3-5 CV | Elute 4-Bromobenzaldehyde (Check UV). |

| 3 | 15% EtOAc / 85% Hexanes | Until Complete | Elute This compound . |

-

Fraction Analysis:

-

Spot fractions on TLC plates (Silica gel 60 F254).

-

Visualize under UV (254 nm).

-

Stain with

-Anisaldehyde dip and heat. The alcohol should appear as a distinct violet/blue spot; the aldehyde (if present) usually stains orange/brown or is UV active only.

-

-

Concentration:

-

Combine pure fractions.

-

Evaporate solvent at

to prevent thermal degradation.

-

Decision Matrix & Workflow

Figure 1: Decision matrix for the purification of acid-sensitive benzylic alcohols.

References

-

Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." Journal of Organic Chemistry, 1978 , 43(14), 2923–2925. Link

-

Reich, H. J. "Column Chromatography." University of Wisconsin-Madison Organic Chemistry Info. (Standard guidance on silica acidity and buffering). Link

- Lumb, J. P. "Separation of Aldehydes and Alcohols." McGill University Chemistry Resources.

-

Google Patents. "Synthetic method of 1-(4-bromophenyl)piperidine" (Contains relevant workup/purification context for 4-bromophenyl derivatives). Link

Sources

Side-product formation in the synthesis of 1-(4-Bromophenyl)but-3-en-1-ol

The following guide is structured as a Technical Support Center for researchers synthesizing 1-(4-Bromophenyl)but-3-en-1-ol . It moves beyond standard procedures to address the mechanistic causality of failure modes, specifically focusing on the 4-bromobenzaldehyde substrate.

Status: Operational Role: Senior Application Scientist Ticket: Optimization of Allylation Protocols & Impurity Profiling

Executive Summary

The synthesis of this compound typically employs a Barbier (Zn/In) or Grignard (Mg) allylation. While conceptually simple, the electron-withdrawing nature of the para-bromo substituent on the aldehyde significantly alters the reaction kinetics, increasing susceptibility to Single Electron Transfer (SET) side pathways (Pinacol coupling) over the desired polar addition.

This guide provides a diagnostic dashboard and troubleshooting modules to isolate and eliminate these specific impurities.

Diagnostic Dashboard: Pathway Analysis

Use this flowchart to identify the root cause of your specific impurity profile.

Figure 1: Mechanistic divergence in the allylation of 4-bromobenzaldehyde. Green paths indicate the desired polar addition; red/yellow paths indicate radical-mediated side reactions.

Impurity Profiling & Troubleshooting

Issue A: The "Gummy" Precipitate (Pinacol Coupling)

Symptom: You observe a white/yellow solid precipitating during the reaction that is insoluble in the ether/THF layer but soluble in polar organic solvents. TLC shows a spot significantly more polar than the product. Identity: 4,4'-Dibromohydrobenzoin (Pinacol Dimer).

Q: Why is this forming? A: The para-bromo substituent is electron-withdrawing, which lowers the reduction potential of the carbonyl group. This stabilizes the ketyl radical anion intermediate formed via Single Electron Transfer (SET) from the metal surface. If the allyl radical is not immediately available to quench this species, two ketyl radicals will dimerize.

Corrective Protocol:

-

Switch Metals: Magnesium promotes SET. Switch to Zinc (Zn) or Indium (In) . Zinc has a higher ionization potential, favoring the polar addition mechanism over radical dimerization.

-

Solvent Modification: If using aqueous Barbier conditions, increase the organic co-solvent (THF) ratio. Water stabilizes the radical anion via hydrogen bonding, promoting dimerization.

-

Activation Control: Do not "over-activate" the zinc. Highly active Rieke Zinc can lead to runaway SET. Standard acid-washed zinc dust is sufficient.

Issue B: Low Yield & Gas Evolution (Wurtz Coupling)

Symptom: The reaction consumes allyl bromide rapidly with exotherm/bubbling, but the aldehyde remains unreacted. Identity: 1,5-Hexadiene (Allyl homocoupling product).

Q: Where did my reagent go?

A: Allyl bromide is highly reactive. In the presence of Magnesium or Lithium, it undergoes Wurtz-type homocoupling (

Corrective Protocol:

-

Temperature is Critical: If preparing the Grignard, the temperature must be kept between -5°C and 0°C during the addition of allyl bromide.

-

Mode of Addition: Never add the metal to the allyl bromide. Add the allyl bromide dropwise to the metal suspension.[1]

-

Barbier Advantage: Use a "Barbier" protocol (one-pot) rather than a "Grignard" (two-step). By having the aldehyde present during the generation of the nucleophile, the allyl species is trapped by the aldehyde before it can find another allyl bromide molecule to couple with.

Issue C: Loss of Aromatic Bromine

Symptom: Mass spectrometry shows a product mass of M-79/81 (loss of Br) or formation of 1-phenylbut-3-en-1-ol. Identity: Protodebromination product.

Q: Why is the bromine falling off? A: If using Lithium or highly reactive Magnesium (refluxing THF), you risk Lithium-Halogen (or Grignard) exchange at the aromatic position. The C-Br bond is susceptible to metal insertion.

Corrective Protocol:

-

Avoid Lithium: Strictly avoid organolithium conditions.

-

Chemoselectivity: Use Zinc in saturated aqueous

/THF.[1] Zinc inserts into the allylic C-Br bond (

Optimized Experimental Protocol

Recommended Method: Aqueous Zinc-Mediated Barbier Allylation

This method is selected for its high chemoselectivity (preserves the Ar-Br bond) and suppression of Wurtz coupling.

Reagents:

-

4-Bromobenzaldehyde (1.0 equiv)

-

Allyl Bromide (1.5 equiv)[2]

-

Zinc Dust (2.0 equiv, <10 micron particle size preferred)

-

Solvent: THF : Saturated aq.

(1:3 ratio)

Step-by-Step:

-

Preparation: Dissolve 4-bromobenzaldehyde (10 mmol) in THF (10 mL).

-

Activation: Suspend Zinc dust (20 mmol) in saturated aq.

(30 mL) in a round-bottom flask. Note: The ammonium chloride acts as a proton source to break up zinc oxides and activate the surface. -

Addition: Add the aldehyde/THF solution to the zinc suspension.

-

Reaction: Add Allyl Bromide (15 mmol) dropwise over 10 minutes.

-

Critical Control Point: Vigorous stirring is essential to maintain emulsion surface area.

-

-

Monitoring: Stir at room temperature for 2-4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Workup: Filter off excess zinc.[1] Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over

.[1] -

Purification: Flash chromatography (SiO2).[5]

Quantitative Data: Impurity Parameters

| Compound | Structure | Relative Polarity (Rf)* | Formation Trigger | Prevention Strategy |

| Target Alcohol | 1-(4-Br-Ph)-but-3-en-1-ol | 0.45 | Desired Pathway | N/A |

| Pinacol Dimer | 4,4'-Dibromohydrobenzoin | 0.15 | SET Mechanism (Mg, slow addition) | Use Zn; Increase stirring; Dilute reaction. |

| Wurtz Dimer | 1,5-Hexadiene | >0.90 (Volatile) | High Temp; Fast Halide Addition | Keep T < 0°C (Grignard); Dropwise addition. |

| Benzyl Alcohol | 4-Bromobenzyl alcohol | 0.35 | Protonation of radical anion | Avoid acidic media during reduction phase. |

*Rf values based on 20% EtOAc in Hexane on Silica Gel.

References

-

Barbier Reaction Mechanism & Scope

- Li, C. J. (1996).

-

Pinacol Coupling Side Reactions

-

Chatterjee, A., et al. (2002). Zinc-mediated coupling of aldehydes and ketones in aqueous media.[1] Journal of Organic Chemistry.

-

-

Allylmagnesium Bromide & Wurtz Coupling

- Benkeser, R. A. (1971). The chemistry of allyl and crotyl Grignard reagents. Synthesis, 1971(07), 347-358.

-

Chemoselectivity of Zinc in Allylation

- Pineschi, M. (2016). Organozinc reagents in synthesis. The Chemistry of Organozinc Compounds.

Sources

- 1. Use of Cyclic Allylic Bromides in the Zinc–Mediated Aqueous Barbier–Grignard Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Metal-free thermal organocatalytic pinacol coupling of arylaldehydes using an isonicotinate catalyst with bis(pinacolato)diboron - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

Technical Support Center: Troubleshooting Low Enantioselectivity in the Synthesis of 1-(4-Bromophenyl)but-3-en-1-ol

Welcome to the technical support center for the asymmetric synthesis of 1-(4-Bromophenyl)but-3-en-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving high enantioselectivity in this crucial synthetic transformation. This chiral alcohol is a valuable intermediate in the synthesis of various bioactive molecules.[1] This document provides in-depth, experience-driven advice in a question-and-answer format to help you diagnose and resolve common issues in your experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing low enantiomeric excess (ee) in my asymmetric allylation of 4-bromobenzaldehyde. What are the most common culprits?

Low enantioselectivity in this reaction can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a prioritized checklist of what to investigate:

-

Catalyst Integrity and Activity: The chiral catalyst is the heart of the asymmetric induction. Its purity and activity are paramount.

-

Decomposition: Many chiral catalysts, particularly organometallic complexes, are sensitive to air and moisture. Ensure you are using rigorously dried solvents and inert atmosphere techniques.

-

Purity: Impurities in the catalyst or ligand can lead to the formation of non-selective or racemic catalytic species. If you are preparing the catalyst in-house, ensure its purification is thorough. Commercially sourced catalysts should be from reputable suppliers and stored under the recommended conditions.

-

Catalyst Loading: While catalytic, an insufficient amount of catalyst can lead to a more prominent background (non-catalyzed) reaction, which is racemic. Conversely, excessively high catalyst loading is not only uneconomical but can sometimes lead to the formation of less selective dimeric or aggregated catalyst species.

-

-

Reagent Purity:

-

4-Bromobenzaldehyde: The purity of your starting aldehyde is critical. An common impurity, 4-bromobenzoic acid, can react with and deactivate many catalysts, especially those that are basic or have basic ligands. It is advisable to purify commercial 4-bromobenzaldehyde before use, for instance, by recrystallization or distillation.[2]

-

Allylating Agent: The purity of your allylating agent (e.g., allylboronate esters, allyltributyltin) is also important. Decomposed or impure reagents can lead to side reactions and lower enantioselectivity.

-

-

Reaction Conditions:

-

Temperature: Asymmetric reactions are often highly sensitive to temperature.[3][4] Lower temperatures generally favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. A systematic temperature screen is a valuable optimization step.[5]

-

Solvent: The solvent can significantly influence the conformation of the catalyst-substrate complex and the stability of the transition states.[6][7] A solvent screen is highly recommended. Non-polar solvents often give different results compared to polar aprotic solvents.

-

Q2: My enantioselectivity is inconsistent between batches. What could be causing this variability?

Inconsistent results are often traced back to subtle variations in experimental setup and reagent handling. Here are some key areas to scrutinize for improved reproducibility:

-

Water Content: Trace amounts of water can hydrolyze both the catalyst and some allylating agents, leading to the formation of non-chiral catalysts or racemic products. Ensure all glassware is oven- or flame-dried, and solvents are rigorously dried over an appropriate drying agent and freshly distilled or passed through a solvent purification system. The use of molecular sieves in the reaction can also be beneficial.[5][8]

-

Inert Atmosphere: The exclusion of oxygen is critical for many air-sensitive catalysts. Ensure your inert gas (argon or nitrogen) is of high purity and that your manifold technique is robust. A leaky septum or a poor seal can introduce enough oxygen to compromise the catalyst.

-

Stirring and Addition Rates: For heterogeneous reactions or reactions where reagents are added slowly, the stirring rate can affect mass transfer and local concentrations. Slow and controlled addition of one reagent to the other can be crucial for maintaining the desired reaction pathway and minimizing side reactions.

Q3: I am using a Noyori-type catalyst for the asymmetric reduction of a precursor ketone to obtain the chiral alcohol and getting low ee. How can I optimize this?

Noyori-type catalysts are powerful tools for the asymmetric reduction of ketones.[9] If you are experiencing low enantioselectivity, consider the following:

-

Catalyst and Ligand Choice: The electronic and steric properties of the chiral ligand (e.g., BINAP derivatives) and the diamine are critical.[10] For 4-bromophenyl substituted ketones, ligands with different electronic properties might be necessary to achieve high ee. A mismatch between the ligand and the substrate can lead to poor stereochemical communication.

-

Hydrogen Source: In transfer hydrogenation, the choice of hydrogen donor (e.g., isopropanol, formic acid/triethylamine azeotrope) can influence the enantioselectivity.[11] The purity of the hydrogen donor is also important.

-

Base: The presence and nature of a base (if required by the specific protocol) can significantly impact the reaction. The base is often involved in the activation of the catalyst or the substrate.

-

Mechanism and Transition State: The enantioselectivity of Noyori-type reductions is often rationalized by the formation of a six-membered pericyclic transition state.[12] The steric and electronic properties of the substrate dictate how it fits into the chiral pocket of the catalyst. The 4-bromophenyl group, being a π-system, can have specific interactions with the catalyst that influence selectivity.[13]

Q4: Can additives be used to improve the enantioselectivity of my reaction?

Yes, in many cases, additives can have a profound impact on enantioselectivity.

-

Lewis Acids or Bases: In some catalytic systems, the addition of a co-catalyst, such as a Lewis acid or base, can enhance the activity and selectivity of the primary catalyst. These additives can help to activate the substrate or modulate the electronic properties of the catalyst.

-

Salts: The addition of certain salts (e.g., lithium chloride) can influence the aggregation state of the catalyst or the reactants, leading to changes in the reaction pathway and selectivity.

-

Molecular Sieves: As mentioned earlier, activated molecular sieves are excellent for scavenging trace amounts of water, which can be detrimental to many asymmetric reactions.[5][8]

Experimental Protocols & Data Presentation

Protocol: General Procedure for a Temperature Screening Experiment

Objective: To determine the optimal temperature for maximizing the enantiomeric excess of the product.

Methodology:

-

Set up a series of identical reactions in parallel in a multi-well reaction block or in separate flasks.

-

Ensure all reaction vessels are properly dried and under an inert atmosphere.

-

To each vessel, add the solvent, chiral catalyst, and any additives.

-

Cool each reaction vessel to its designated temperature (-78 °C, -40 °C, -20 °C, 0 °C, and room temperature are common starting points).

-

Add the 4-bromobenzaldehyde to each vessel.

-

Initiate the reaction by adding the allylating agent.

-

Allow the reactions to proceed for the same amount of time.

-

Quench the reactions and work up each one identically.

-

Analyze the enantiomeric excess of the product from each reaction using chiral HPLC or GC.

| Temperature (°C) | Enantiomeric Excess (% ee) |

| 25 (Room Temp) | 65 |

| 0 | 82 |

| -20 | 91 |

| -40 | 95 |

| -78 | 94 |

This is example data and will vary depending on the specific reaction.

Visualizing the Troubleshooting Process

A systematic approach is key to successfully troubleshooting low enantioselectivity. The following workflow diagram illustrates a logical progression of steps to identify and resolve the issue.

Caption: A logical workflow for troubleshooting low enantioselectivity.

The Catalytic Cycle: A Simplified View

Understanding the catalytic cycle can provide insights into potential points of failure. The following diagram illustrates a generalized catalytic cycle for an asymmetric allylation.

Caption: A simplified catalytic cycle for asymmetric allylation.

References

-

MySkinRecipes. This compound. [Link]

-

Wikipedia. Enantioselective reduction of ketones. [Link]

-

NIH. Quantum chemical study on asymmetric allylation of benzaldehyde in the presence of chiral allylboronate. [Link]

-

ResearchGate. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. [Link]

-

Organic Reactions. Enantioselective Reduction of Ketones. [Link]

-

ResearchGate. Enantioselective allylation in aqueous media. [Link]

-

NIH. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. [Link]

-

Journal of the American Chemical Society. Catalytic Enantioselective Allyl- and Crotylboration of Aldehydes Using Chiral Diol•SnCl4 Complexes. Optimization, Substrate Scope and Mechanistic Investigations. [Link]

-

NIH. Enantioselective Synthesis of Trisubstituted Allenyl–B(pin) Compounds by Phosphine–Cu-Catalyzed 1,3-Enyne Hydroboration. Insights Regarding Stereochemical Integrity of Cu–Allenyl Intermediates. [Link]

-

NIH. Allylic Amination of Alkenyl Alcohols: Simultaneous Control of Chemoselectivity and Enantioselectivity in Nitrene Transfer Using Ion-Paired Catalysts. [Link]

-

Wikipedia. Enantioselective synthesis. [Link]

-

Center for Nonlinear Studies. Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. [Link]

-

University of Calgary. Enantioselective Reduction of Ketones. [Link]

-

PubMed Central. Reaction Mechanism, Origins of Enantioselectivity, and Reactivity Trends in Asymmetric Allylic Alkylation. [Link]

-

RSC Blogs. Insights into temperature controlled enantioselectivity in asymmetric catalysis. [Link]

-

RSC Publishing. Application of chiral recyclable catalysts in asymmetric catalysis. [Link]

-

NIH. Chiral Brønsted Acid-Catalyzed Allylboration of Aldehydes. [Link]

-

ACS Publications. Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. [Link]

-

ACS Publications. Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. [Link]

-

ResearchGate. General Asymmetric Hydrogenation of Hetero-aromatic Ketones. [Link]

-

PubMed. Catalytic, enantioselective aldol additions to ketones. [Link]

-

ACS Publications. Unusual Temperature Dependence of Enantioselectivity in Asymmetric Reductions by Chiral NADH Models. [Link]

-